molecular formula C26H17Br B3096229 9-(4-Bromophenyl)-10-phenylphenanthrene CAS No. 1274702-35-0

9-(4-Bromophenyl)-10-phenylphenanthrene

Cat. No.: B3096229
CAS No.: 1274702-35-0
M. Wt: 409.3 g/mol
InChI Key: KXPFJAIKSHJVTM-UHFFFAOYSA-N
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Description

9-(4-Bromophenyl)-10-phenylphenanthrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of a bromophenyl group and a phenyl group attached to a phenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Bromophenyl)-10-phenylphenanthrene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromophenyl)-10-phenylphenanthrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenanthrene backbone can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: The compound can be reduced to form hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution Reactions: Formation of substituted phenanthrene derivatives.

    Oxidation Reactions: Formation of phenanthrenequinones or other oxygenated phenanthrene derivatives.

    Reduction Reactions: Formation of hydrogenated phenanthrene derivatives.

Scientific Research Applications

9-(4-Bromophenyl)-10-phenylphenanthrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-Bromophenyl)-10-phenylphenanthrene in biological systems involves its interaction with cellular components such as proteins and nucleic acids. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, it can bind to specific proteins, altering their activity and signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-Bromophenyl)-10-phenylphenanthrene is unique due to its combination of a bromophenyl group and a phenyl group attached to a phenanthrene backbone. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry.

Properties

IUPAC Name

9-(4-bromophenyl)-10-phenylphenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Br/c27-20-16-14-19(15-17-20)26-24-13-7-5-11-22(24)21-10-4-6-12-23(21)25(26)18-8-2-1-3-9-18/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPFJAIKSHJVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281573
Record name 9-(4-Bromophenyl)-10-phenylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1274702-35-0
Record name 9-(4-Bromophenyl)-10-phenylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1274702-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(4-Bromophenyl)-10-phenylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(4-bromophenyl)-10-phenylphenanthrene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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